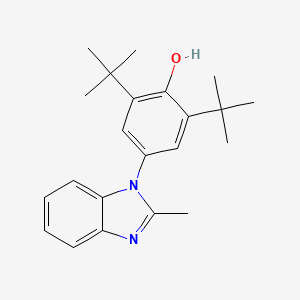![molecular formula C24H19BrO3S B11668709 (2Z)-2-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11668709.png)
(2Z)-2-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-{2-溴-5-甲氧基-4-[(4-甲基苄基)氧基]苄叉基}-1-苯并噻吩-3(2H)-酮是一种合成有机分子,属于苯并噻吩类。苯并噻吩因其多样的生物活性而闻名,常用于药物化学中的药物开发。这种特殊化合物具有苄叉基、溴原子和甲氧基,这些基团共同造就了其独特的化学性质。
准备方法
合成路线和反应条件
(2Z)-2-{2-溴-5-甲氧基-4-[(4-甲基苄基)氧基]苄叉基}-1-苯并噻吩-3(2H)-酮的合成通常涉及多个步骤,包括苯并噻吩核的形成以及随后的功能化。一种常见的方法包括以下步骤:
苯并噻吩核的形成: 苯并噻吩核可以通过噻吩衍生物与适当的醛或酮之间的环化反应合成。
甲氧基化: 甲氧基通过使用二甲基硫酸盐或碘甲烷等甲基化试剂进行甲基化反应引入。
苄叉基形成: 最后一步是在碱性条件下,苯并噻吩衍生物与苯甲醛衍生物之间进行缩合反应,形成苄叉基。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成和纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,尤其是在甲氧基和苄叉基处,可以使用高锰酸钾或三氧化铬等氧化剂进行。
还原: 还原反应可以针对苄叉基,使用硼氢化钠或氢化铝锂等还原剂将其转化为苄基。
取代: 溴原子允许亲核取代反应,其中它可以被各种亲核试剂(如胺、硫醇或醇盐)取代。
常见试剂和条件
氧化: 在酸性或碱性条件下,使用高锰酸钾、三氧化铬和过氧化氢。
还原: 硼氢化钠、氢化铝锂和催化氢化。
取代: 在氢氧化钠或碳酸钾等碱的存在下,使用胺、硫醇和醇盐等亲核试剂。
主要产物
氧化: 形成羧酸、醛或酮。
还原: 形成苄基衍生物。
取代: 形成具有各种官能团的取代苯并噻吩。
科学研究应用
化学
在化学领域,(2Z)-2-{2-溴-5-甲氧基-4-[(4-甲基苄基)氧基]苄叉基}-1-苯并噻吩-3(2H)-酮被用作合成更复杂分子的构建块。
生物学和医学
在生物学和医学领域,这种化合物因其潜在的治疗特性而受到研究。苯并噻吩衍生物在治疗癌症、炎症和感染等疾病方面显示出希望。溴原子和甲氧基的存在可能增强化合物的生物活性,并对其特定分子靶点的选择性。
工业
在工业领域,这种化合物可用于开发先进材料,例如有机半导体和光伏电池。其独特的电子特性使其成为设计具有改进性能的新材料的宝贵组成部分。
作用机制
(2Z)-2-{2-溴-5-甲氧基-4-[(4-甲基苄基)氧基]苄叉基}-1-苯并噻吩-3(2H)-酮的作用机制涉及其与特定分子靶标(例如酶或受体)的相互作用。溴原子和甲氧基可能促进与这些靶标的结合,从而导致生物途径的调节。例如,该化合物可能抑制参与疾病进展的某些酶的活性,从而发挥其治疗作用。
相似化合物的比较
类似化合物
(2Z)-2-{4-[(3-甲基苄基)氧基]苄叉基}肼基甲酰硫酰胺: 该化合物具有类似的苄叉基结构,但不同之处在于存在肼基甲酰硫酰胺基团。
(2Z)-2-{3-乙氧基-4-[(2-甲基苄基)氧基]苄叉基}-N-乙基肼基甲酰硫酰胺: 该化合物具有乙氧基和N-乙基肼基甲酰硫酰胺基团,提供了不同的化学性质。
独特之处
(2Z)-2-{2-溴-5-甲氧基-4-[(4-甲基苄基)氧基]苄叉基}-1-苯并噻吩-3(2H)-酮的独特之处在于其官能团的特定组合,赋予其独特的化学反应性和生物活性。溴原子的存在允许通用的取代反应,而甲氧基和苄叉基则使其具有潜在的治疗特性。
属性
分子式 |
C24H19BrO3S |
|---|---|
分子量 |
467.4 g/mol |
IUPAC 名称 |
(2Z)-2-[[2-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C24H19BrO3S/c1-15-7-9-16(10-8-15)14-28-21-13-19(25)17(11-20(21)27-2)12-23-24(26)18-5-3-4-6-22(18)29-23/h3-13H,14H2,1-2H3/b23-12- |
InChI 键 |
SAAFTKILLVGELC-FMCGGJTJSA-N |
手性 SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C(=C2)Br)/C=C\3/C(=O)C4=CC=CC=C4S3)OC |
规范 SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C(=C2)Br)C=C3C(=O)C4=CC=CC=C4S3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Pentylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11668626.png)
![2-{[1-(4-Ethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11668632.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11668644.png)
![3-(4-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11668651.png)
![3-(4-bromophenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11668667.png)
![2-[(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11668679.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11668685.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11668690.png)
![5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11668697.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11668700.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668706.png)
![2-{[3-({2-[4-(Aminosulfonyl)anilino]-2-oxoethyl}sulfanyl)-4-cyano-5-isothiazolyl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B11668718.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11668731.png)
